molecular formula C8H16N2O2 B13907397 tert-Butyl 2-allylhydrazinecarboxylate

tert-Butyl 2-allylhydrazinecarboxylate

Cat. No.: B13907397
M. Wt: 172.22 g/mol
InChI Key: ZWVCFOODNVEFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-Boc-hydrazine is an organic compound that features a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group and an allyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2-Boc-hydrazine can be synthesized through the allylation of Boc-protected hydrazine. One common method involves the reaction of Boc-hydrazine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) at room temperature, yielding the desired product with good selectivity and yield .

Industrial Production Methods: Industrial production of 1-Allyl-2-Boc-hydrazine follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to ensure efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-Boc-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allyl-2-Boc-hydrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antiviral agents.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Allyl-2-Boc-hydrazine involves its reactivity towards various electrophiles and nucleophiles. The Boc group provides protection to the hydrazine moiety, allowing selective reactions at the allyl group. Upon deprotection, the hydrazine can participate in further reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

  • 1,2-Bis-Boc-hydrazine
  • 1,1,2-Tri-Boc-hydrazine
  • Allyl hydrazine

Comparison: 1-Allyl-2-Boc-hydrazine is unique due to the presence of both an allyl group and a Boc-protected hydrazine moiety. This dual functionality allows for a broader range of chemical transformations compared to its analogs. For instance, 1,2-Bis-Boc-hydrazine and 1,1,2-Tri-Boc-hydrazine lack the allyl group, limiting their reactivity in certain nucleophilic substitution reactions .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl N-(prop-2-enylamino)carbamate

InChI

InChI=1S/C8H16N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h5,9H,1,6H2,2-4H3,(H,10,11)

InChI Key

ZWVCFOODNVEFBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.